N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine
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Overview
Description
N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxolane ring and a cyclohexane ring, with an ethylamine substituent. Its distinct structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine typically involves the following steps:
Formation of the Dioxolane Ring: The initial step involves the formation of the dioxolane ring through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Spirocyclization: The dioxolane intermediate undergoes a spirocyclization reaction with a suitable cyclohexane derivative. This step often requires a strong acid catalyst to facilitate the formation of the spiro linkage.
Introduction of the Ethylamine Group: The final step involves the introduction of the ethylamine group through nucleophilic substitution. This can be achieved by reacting the spiro intermediate with ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule. Halogenation, alkylation, and acylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, potentially leading to selective biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine
- N-Propyl-2,5-dioxaspiro[3.4]octan-7-amine
- N-Butyl-2,5-dioxaspiro[3.4]octan-7-amine
Uniqueness
N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine is unique due to its specific ethylamine substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance of steric and electronic effects, potentially enhancing its interaction with biological targets and its utility in synthetic chemistry.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-ethyl-2,5-dioxaspiro[3.4]octan-7-amine |
InChI |
InChI=1S/C8H15NO2/c1-2-9-7-3-8(11-4-7)5-10-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
BUCMUSJCFKIJAY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CC2(COC2)OC1 |
Origin of Product |
United States |
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